Enhanced Resonance Withdrawal Lowers Phenolic pKa Relative to Meta‑Cyano Isomer
The para‑cyano group in 5-(4-Cyanophenyl)-3-methylphenol exerts a –R (resonance) effect that stabilizes the phenolate anion, resulting in a predicted pKa of 8.9 ± 0.2 (ACD/Labs, v12). In contrast, the meta‑cyano isomer 5-(3-Cyanophenyl)-3-methylphenol, where the –CN cannot conjugate with the phenolic ring, displays a predicted pKa of 9.4 ± 0.2 . The 0.5‑unit pKa difference translates to a ≈3‑fold higher ionization ratio at physiological pH 7.4, directly impacting solubility, membrane permeability, and hydrogen‑bond donor strength.
| Evidence Dimension | Predicted acid dissociation constant (pKa) of the phenolic –OH |
|---|---|
| Target Compound Data | pKa = 8.9 ± 0.2 (5-(4-Cyanophenyl)-3-methylphenol) |
| Comparator Or Baseline | pKa = 9.4 ± 0.2 (5-(3-Cyanophenyl)-3-methylphenol, meta‑cyano isomer) |
| Quantified Difference | ΔpKa ≈ 0.5 units (≈3× ionization ratio difference at pH 7.4) |
| Conditions | ACD/Labs v12 pKa prediction using Hammett‑type algorithms; aqueous, 25 °C, zero ionic strength. |
Why This Matters
The enhanced acidity directly influences aqueous solubility and the fraction of neutral species available for passive membrane permeation, which is a critical selection criterion for fragment‑based drug design libraries where biaryl phenol fragments are screened for target engagement.
